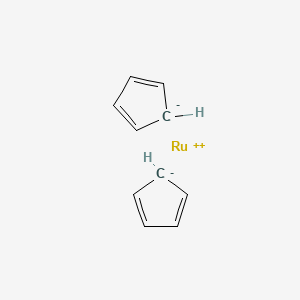
cyclopenta-1,3-diene;ruthenium(2+)
Vue d'ensemble
Description
Cyclopenta-1,3-diene;ruthenium(2+) is a compound that belongs to the class of metallocenes, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This particular compound features ruthenium as the central metal atom, coordinated with cyclopenta-1,3-diene ligands. Metallocenes, including those with ruthenium, are known for their stability and unique chemical properties, making them valuable in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium chloride with cyclopentadiene in the presence of a reducing agent. One common method is to react ruthenium trichloride with cyclopentadiene in the presence of a reducing agent such as zinc or sodium amalgam. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;ruthenium(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;ruthenium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using various ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium oxides, while substitution reactions can yield a variety of ruthenium complexes with different ligands .
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Research is ongoing into the use of ruthenium complexes in cancer therapy due to their ability to interact with DNA and induce cell death.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various ligands, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene;ruthenium(2+) can be compared with other metallocenes, such as:
Ferrocene: Contains iron as the central metal atom and is known for its stability and use in organic synthesis.
Nickelocene: Contains nickel and is used in catalysis and materials science.
Each of these compounds has unique properties that make them suitable for different applications. Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties of ruthenium, including its ability to form stable complexes and participate in a wide range of chemical reactions .
Propriétés
Formule moléculaire |
C10H10Ru |
|---|---|
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Clé InChI |
FZHCFNGSGGGXEH-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














